3-Chloroperoxybenzoic acid

Thermal stability Shelf life Solid vs. liquid peracids

3-Chloroperoxybenzoic acid (mCPBA; CAS 937-14-4) is a solid peroxycarboxylic acid (C₇H₅ClO₃, MW 172.57 g/mol) that serves as a stoichiometric electrophilic oxidant in organic synthesis. The meta-chloro substituent withdraws electron density, giving mCPBA a reactivity profile intermediate among peracids—stronger than peracetic acid but milder than trifluoroperacetic acid—while its solid physical form and commercial availability at 70–85% purity (stabilized with 3-chlorobenzoic acid and water) make it a practical laboratory reagent.

Molecular Formula C7H5ClO3
Molecular Weight 172.56 g/mol
CAS No. 937-14-4
Cat. No. B120249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroperoxybenzoic acid
CAS937-14-4
Synonyms3-Chlorobenzenecarboperoxoic Acid;  m-Chloroperoxybenzoic Acid;  3-Chlorobenzenecarboperoxoic Acid;  3-Chloroperbenzoic Acid;  3-Chloroperoxybenzoic Acid;  MCPBA;  NSC 97094;  m-Chlorobenzoyl Hydroperoxide;  m-Chloroperbenzoic Acid;  m-Chloroperoxobenzoic Aci
Molecular FormulaC7H5ClO3
Molecular Weight172.56 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)OO
InChIInChI=1S/C7H5ClO3/c8-6-3-1-2-5(4-6)7(9)11-10/h1-4,10H
InChIKeyNHQDETIJWKXCTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroperoxybenzoic Acid (mCPBA, CAS 937-14-4): A Solid Peroxycarboxylic Acid for Reproducible Laboratory Oxidation


3-Chloroperoxybenzoic acid (mCPBA; CAS 937-14-4) is a solid peroxycarboxylic acid (C₇H₅ClO₃, MW 172.57 g/mol) that serves as a stoichiometric electrophilic oxidant in organic synthesis [1]. The meta-chloro substituent withdraws electron density, giving mCPBA a reactivity profile intermediate among peracids—stronger than peracetic acid but milder than trifluoroperacetic acid—while its solid physical form and commercial availability at 70–85% purity (stabilized with 3-chlorobenzoic acid and water) make it a practical laboratory reagent [2].

Why Generic Peracid Substitution Fails: Quantifiable Differentiation of 3-Chloroperoxybenzoic Acid for Scientific Procurement


Peroxycarboxylic acids share the –CO₃H functional group but diverge sharply in physical state, thermal stability, active-oxygen delivery, and by-product profile [1]. mCPBA is unique among common peracids in combining a solid, weighable powder form with <1% annual decomposition at room temperature, eliminating the solvent dilution, in situ generation, or cold-chain logistics required for liquid alternatives such as peracetic acid [2]. These operational differences directly affect reaction reproducibility, stoichiometric control, and waste-stream composition, so generic substitution can shift oxidation selectivity and introduce side reactions that are absent with mCPBA [1].

3-Chloroperoxybenzoic Acid (CAS 937-14-4): Quantitative Comparator-Based Evidence for Procurement Decisions


Solid-State Thermal Stability: <1% Annual Decomposition vs. Liquid Peracids Requiring In Situ Generation

mCPBA exhibits an annual decomposition rate of less than 1% at room temperature when stored as a solid powder [1]. In contrast, peracetic acid (PAA) is a volatile liquid that must be stabilized in acetic acid/hydrogen peroxide solutions and still decomposes appreciably at ambient temperature; performic acid (PFA) is too unstable to store and must be generated in situ immediately before use [2]. This difference directly impacts procurement: mCPBA can be ordered, stored refrigerated (2–8 °C), and weighed as needed without titre loss, whereas PAA solutions require cold-chain logistics and frequent re-standardization .

Thermal stability Shelf life Solid vs. liquid peracids

Epoxidation Selectivity in Polymer Modification: mCPBA Outperforms Peracetic and Performic Acids in Practicality and Selectivity

In a direct head-to-head comparison of four epoxidation methods applied to styrene-butadiene-styrene (SBS) star block copolymers, all methods—mCPBA, peracetic acid (PAA), performic acid (PFA), and hexafluoro-isopropanol (HFIP)—achieved epoxidation, but the mCPBA method was rated the most practical and most selective with respect to reaction time, cost, and ease of controlling reaction conditions [1]. Separately, in the epoxidation of unsaturated polymers in organic solvent, mCPBA was reported to react quantitatively with double bonds and was identified as the best peracid among those tested [2].

Epoxidation Block copolymer modification Peracid comparison

Baeyer–Villiger Oxidation Activity Ranking: mCPBA Positioned Above Peracetic Acid and Hydrogen Peroxide

A widely cited peracid activity ranking for the Baeyer–Villiger oxidation places mCPBA in the middle tier: trifluoroperacetic acid > monopermaleic acid > monoperphthalic acid > 3,5-dinitroperbenzoic acid > p-nitroperbenzoic acid > mCPBA > performic acid > perbenzoic acid > peracetic acid > hydrogen peroxide > tert-butyl hydroperoxide [1]. This means mCPBA provides higher oxidative power than peracetic acid, perbenzoic acid, and H₂O₂, yet avoids the extreme reactivity, handling hazards, and cost of trifluoroperacetic acid.

Baeyer-Villiger oxidation Peracid activity ranking Ketone-to-ester conversion

Supplier-Qualified Purity: ≥85% HPLC Purity with ≥7.5% Active Oxygen Enables Precise Stoichiometric Control

Pharmaceutical-grade mCPBA is supplied with purity ≥85% by HPLC, active oxygen content ≥7.5% (iodometric titration), moisture ≤2.0% by Karl Fischer, and residual solvents compliant with ICH Q3C limits [1]. By contrast, peracetic acid is typically delivered as a 35–40% equilibrium solution in acetic acid and hydrogen peroxide, requiring assay before each use due to ongoing decomposition; peroxybenzoic acid, while a solid, is rarely available at >75% purity and commands a significantly higher price [2]. The combination of high active-oxygen titre and low moisture ensures that mCPBA can be weighed directly for stoichiometric reactions without in situ generation or iterative re-assay.

Purity specification Active oxygen content Pharmaceutical-grade oxidant

Cost and Availability Advantage: mCPBA Is the Most Widely Stocked Solid Peracid at Economical Bulk Pricing

mCPBA is commercially available from multiple global suppliers at catalogue prices of approximately $50–110 per 100 g (research grade, 70–75% purity) and $2800 per 10 kg (technical grade), with shelf lives of up to 60 months . Peroxybenzoic acid, though also a solid, is described as 'comparatively expensive' in the technical literature and is stocked by far fewer vendors, making it less accessible for routine laboratory procurement [1]. Peracetic acid solutions are cheaper per kilogram but carry hidden costs from cold-chain shipping, limited shelf life, and mandatory re-standardization.

Procurement cost Commercial availability Oxidant sourcing

3-Chloroperoxybenzoic Acid (mCPBA): Evidence-Backed Application Scenarios for Scientific and Industrial Users


Laboratory-Scale Epoxidation of Alkenes Requiring Reproducible Stoichiometric Control

When alkenes must be converted to epoxides with precise stoichiometry and minimal side reactions, mCPBA is the reagent of choice because its solid form allows direct weighing to the target molar equivalent without the assay variability of peracetic acid solutions [1]. The quantitative reaction of mCPBA with double bonds in unsaturated polymers has been documented since 1975, and its superiority over PAA and PFA in terms of practicality and selectivity was reaffirmed in a 2015 head-to-head block copolymer epoxidation study [2]. Laboratories performing multi-step syntheses benefit from the eliminated need for in situ peracid generation.

Baeyer–Villiger Oxidation of Moderately Activated Ketones to Esters or Lactones

For ketone substrates that are insufficiently reactive toward peracetic acid or hydrogen peroxide but do not require the extreme electrophilicity of trifluoroperacetic acid, mCPBA occupies the middle-activity sweet spot [1]. The established peracid activity ranking places mCPBA above peracetic acid, perbenzoic acid, and H₂O₂, enabling clean conversion of aryl ketones and cyclobutanones to the corresponding esters and lactones under mild conditions without the safety hazards and cost of stronger peracids [2].

GMP Pharmaceutical Intermediate Synthesis Requiring High-Purity Oxidant with Traceable Specifications

Pharmaceutical process development groups can specify mCPBA at ≥85% HPLC purity with ≥7.5% active oxygen and ICH Q3C-compliant residual solvent levels, backed by vendor certificates of analysis [1]. The 60-month shelf life at room temperature eliminates the re-qualification burden associated with peracetic acid solutions, and the solid form integrates directly into batch records for gravimetric dispensing, supporting audit-ready GMP documentation [2].

Academic and Industrial Research Requiring a Multi-Vendor, Cost-Effective Solid Peracid

mCPBA is stocked by all major laboratory chemical suppliers at prices that make it the most economical solid peracid on a per-mole-of-active-oxygen basis [1]. Unlike peroxybenzoic acid, which is described as 'comparatively expensive' and is carried by fewer distributors, mCPBA benefits from robust supply competition and multi-decade shelf stability, ensuring that research groups and procurement departments can maintain reliable inventory without cold-chain expense [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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